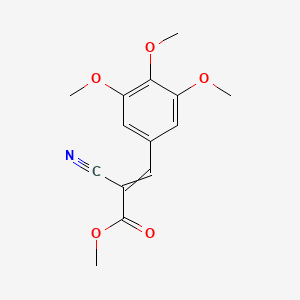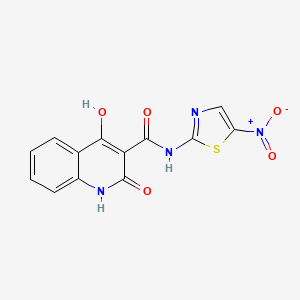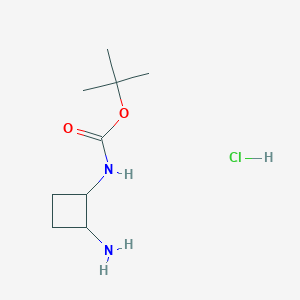
Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties It features a cyano group, a trimethoxyphenyl group, and a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine or ammonium acetate to facilitate the Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-trimethoxycinnamate: Similar in structure but lacks the cyano group.
3,4,5-Trimethoxyphenylacrylic acid methyl ester: Another related compound with similar functional groups but different reactivity.
Uniqueness
Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is unique due to the presence of both the cyano and trimethoxyphenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15NO5 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3 |
InChI-Schlüssel |
YMKQWEVZPPOJHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,5-Dimethyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol](/img/structure/B12450078.png)
![N'-[bis(4-chlorophenyl)methylidene]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B12450080.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12450084.png)
![Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12450089.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450091.png)
![2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one](/img/structure/B12450100.png)


![2-[N-(2,3-dimethylphenyl)benzenesulfonamido]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12450129.png)
![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)

